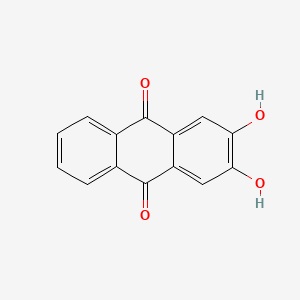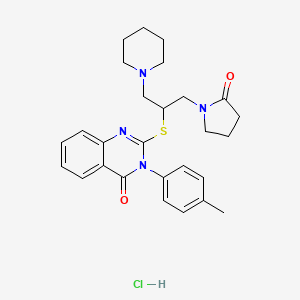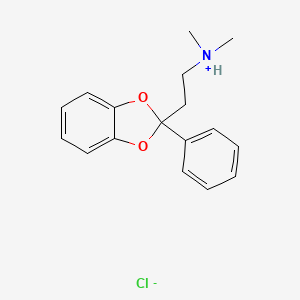![molecular formula C11H10ClN3O3 B13751161 1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13751161.png)
1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agrochemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl alcohol. This intermediate is then reacted with 5-methyl-1H-[1,2,3]triazole-4-carboxylic acid under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for triazole derivatives often involve continuous flow synthesis, which allows for high yields and efficient production. For example, the use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been shown to be effective for the synthesis of various triazole compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern.
Voriconazole: Another antifungal agent with a triazole core.
Uniqueness
1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10ClN3O3 |
|---|---|
Poids moléculaire |
267.67 g/mol |
Nom IUPAC |
1-[(2-chlorophenoxy)methyl]-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClN3O3/c1-7-10(11(16)17)13-14-15(7)6-18-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,16,17) |
Clé InChI |
BCNHJSUFAVRVGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1COC2=CC=CC=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
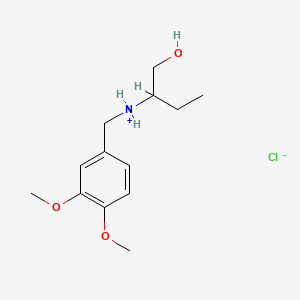
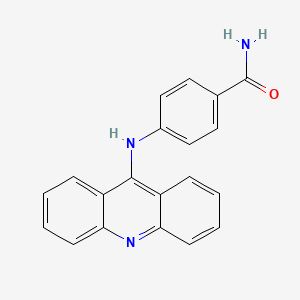

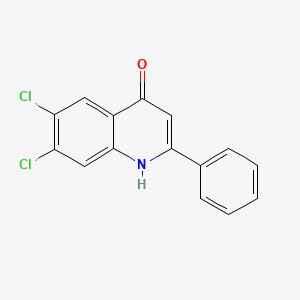
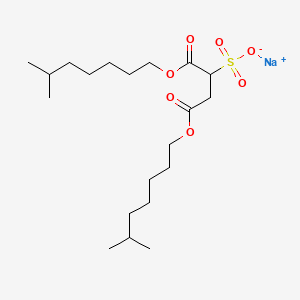
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
